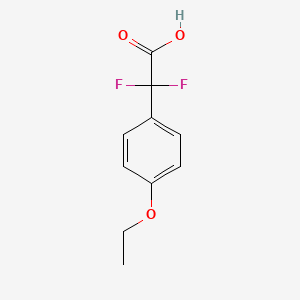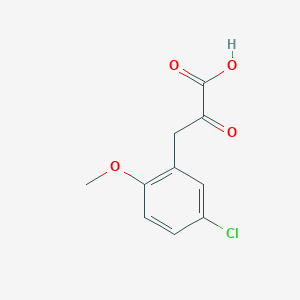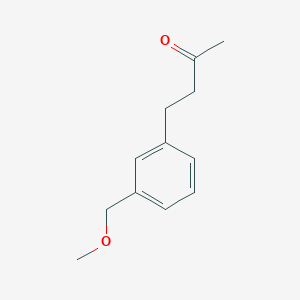![molecular formula C6H10O3S B15322816 rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B15322816.png)
rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[221]heptane-2,2-dione is a bicyclic compound featuring a unique structure with a sulfur atom incorporated into the bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
Major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups attached to the sulfur atom.
Aplicaciones Científicas De Investigación
rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(1R,4R,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid
- rac-(1R,4R)-bicyclo[2.2.1]heptane-2,5-dione
- rac-(1R,4R,5R)-5-(2,3-Dimethylphenyl)-2-azabicyclo[2.2.1]heptane hydrochloride
Uniqueness
rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione is unique due to the incorporation of a sulfur atom into its bicyclic structure. This feature imparts distinct chemical and biological properties, differentiating it from other similar compounds that may contain nitrogen or oxygen atoms in the bicyclic framework.
Propiedades
Fórmula molecular |
C6H10O3S |
|---|---|
Peso molecular |
162.21 g/mol |
Nombre IUPAC |
(1R,4R,6R)-2,2-dioxo-2λ6-thiabicyclo[2.2.1]heptan-6-ol |
InChI |
InChI=1S/C6H10O3S/c7-5-1-4-2-6(5)10(8,9)3-4/h4-7H,1-3H2/t4-,5-,6-/m1/s1 |
Clave InChI |
UNHOOCPDAGTHMW-HSUXUTPPSA-N |
SMILES isomérico |
C1[C@@H]2C[C@H]([C@@H]1O)S(=O)(=O)C2 |
SMILES canónico |
C1C2CC(C1O)S(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![rac-(3R,4R)-3-[(3,4-dichlorophenyl)methyl]-4-ethylpyrrolidinehydrochloride](/img/structure/B15322801.png)
![2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-aminehydrochloride](/img/structure/B15322802.png)
